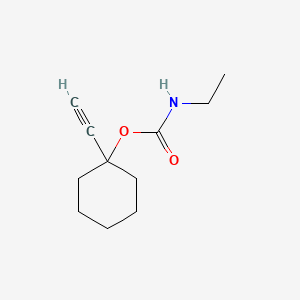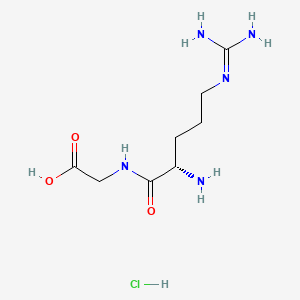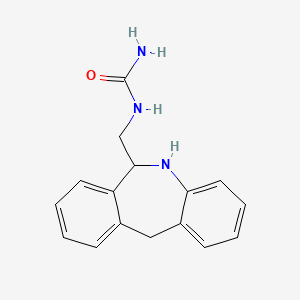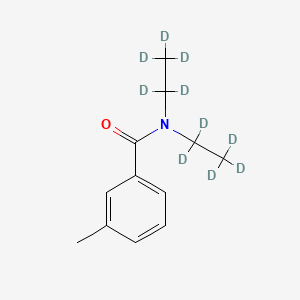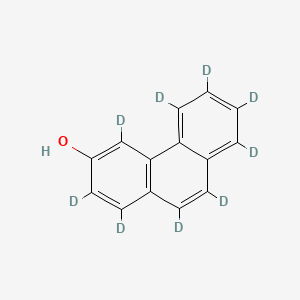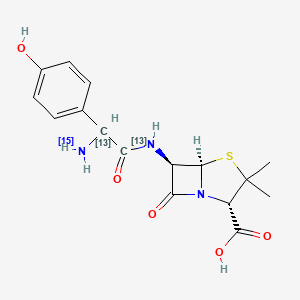
Amoxicillin-13C2,15N (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amoxicillin-13C2,15N (Mixture of Diastereomers) is a semi-synthetic penicillin antibiotic, which is a mixture of diastereomers of amoxicillin. It is used in a variety of scientific research applications, such as in the study of drug metabolism and the effects of antibiotics on bacterial growth. This antibiotic has been proven to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It is also used in laboratory experiments to study the effects of antibiotics on bacterial growth and to study the mechanisms of action of antibiotics.
Scientific Research Applications
Amoxicillin-13C2,15N is widely used in scientific research applications, such as in the study of drug metabolism, the effects of antibiotics on bacterial growth, and the mechanisms of action of antibiotics. It is also used in laboratory experiments to study the effects of antibiotics on bacterial growth and to study the mechanisms of action of antibiotics. Additionally, amoxicillin-13C2,15N is used in the study of bacterial genetics and the development of novel antibiotics.
Mechanism of Action
The mechanism of action of amoxicillin-13C2,15N is similar to that of other penicillin antibiotics. It works by preventing the synthesis of the bacterial cell wall, which results in the death of the bacteria. Amoxicillin-13C2,15N binds to the penicillin-binding proteins (PBPs) of the bacterial cell wall and prevents the formation of peptidoglycan, an essential component of the bacterial cell wall. As a result, the bacteria cannot grow and divide, leading to its death.
Biochemical and Physiological Effects
Amoxicillin-13C2,15N has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It is also effective against a variety of other bacteria, such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Amoxicillin-13C2,15N has also been shown to be effective against some fungi, such as Candida albicans.
Advantages and Limitations for Lab Experiments
Amoxicillin-13C2,15N has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and widely available. Additionally, it is effective against a wide range of bacteria, making it an ideal choice for laboratory experiments.
However, amoxicillin-13C2,15N also has some limitations. It is not effective against certain bacteria, such as Pseudomonas aeruginosa, and some fungi, such as Candida albicans. Additionally, it is not effective against certain viruses, such as the human immunodeficiency virus (HIV).
Future Directions
There are several potential future directions for research on amoxicillin-13C2,15N. These include further research on the mechanisms of action of this antibiotic, research on the development of novel antibiotics, and research on the development of new drug delivery systems. Additionally, further research on the effects of amoxicillin-13C2,15N on bacterial growth and the development of new antibiotics could lead to the development of new treatments for bacterial infections. Finally, research on the use of amoxicillin-13C2,15N in combination with other antibiotics could lead to the development of more effective treatments for bacterial infections.
Synthesis Methods
Amoxicillin-13C2,15N is a semi-synthetic penicillin antibiotic that is synthesized from 6-aminopenicillanic acid (6-APA). 6-APA is produced from the Streptomyces aureofaciens bacteria, which is then reacted with a variety of reagents, such as thioglycolic acid and acetic anhydride, to form amoxicillin-13C2,15N. The mixture of diastereomers is then purified using column chromatography and recrystallization.
properties
IUPAC Name |
(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9?,10-,11+,14-/m1/s1/i9+1,12+1,17+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZJLSUYDQPKJ-RNBHMYTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N[13C](=O)[13CH](C3=CC=C(C=C3)O)[15NH2])C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
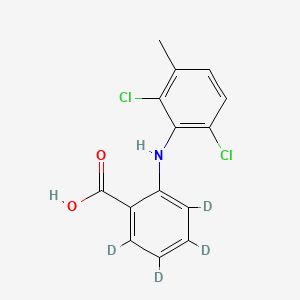
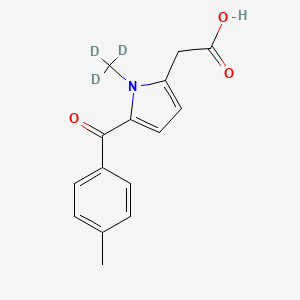


![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)



